Heptanedioic acid, monoethyl ester can be synthesized from its parent dicarboxylic acid through esterification reactions involving ethanol. The primary sources for heptanedioic acid include both natural and synthetic pathways, with commercial production often derived from the oxidation of certain fatty acids or through chemical synthesis.
The synthesis of heptanedioic acid, monoethyl ester typically involves the esterification reaction between heptanedioic acid and ethanol. This reaction can be catalyzed by strong acids such as sulfuric acid to enhance the yield.
Heptanedioic acid, monoethyl ester consists of a heptane backbone with two carboxyl groups at each end and an ethyl group attached to one of these carboxyl groups. The molecular formula is .
Heptanedioic acid, monoethyl ester can participate in various chemical reactions typical for esters, including hydrolysis and transesterification.
The mechanism for the formation of heptanedioic acid, monoethyl ester involves nucleophilic attack by ethanol on the carbonyl carbon of heptanedioic acid's carboxyl group. The reaction proceeds through a tetrahedral intermediate that ultimately leads to the formation of the ester and release of water.
Heptanedioic acid, monoethyl ester finds applications in various fields:
Heptanedioic acid (pimelic acid) serves as the direct precursor for the pimeloyl moiety in biotin (vitamin B7) biosynthesis. In Escherichia coli, the monoethyl ester derivative of heptanedioic acid is implicated in a specialized pathway orchestrated by two key enzymes: BioC and BioH. These enzymes enable the assembly of the seven-carbon dicarboxylic acid chain through a modified fatty acid biosynthesis pathway. Genetic studies confirm that Escherichia coli strains lacking functional bioC or bioH genes require exogenous biotin or pimelate derivatives for growth, indicating their non-redundant roles in pimelate production [6] [8].
The pathway initiates when malonyl-acyl carrier protein (malonyl-ACP) – a standard C3 intermediate in fatty acid synthesis – is diverted for biotin precursor assembly. BioC, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the O-methylation of malonyl-ACP to generate malonyl-ACP methyl ester. This methylation disguises the carboxyl group as a hydrophobic methyl ester, allowing the intermediate to enter the fatty acid synthase (FAS) elongation cycle [6] [8]. The methyl-esterified malonyl unit serves as the primer for two successive rounds of FAS elongation, each adding two carbons from malonyl-ACP. This results in the formation of pimeloyl-ACP methyl ester, a C7 dicarboxylic acid monoester [6] [2].
Table 1: Key Intermediates in the BioC-BioH Pathway for Pimelate Synthesis in Escherichia coli
Intermediate | Enzyme Involved | Structural Features | Function |
---|---|---|---|
Malonyl-ACP | Native FAS | Free ω-carboxyl group | Standard FAS substrate |
Malonyl-ACP methyl ester | BioC methyltransferase | Methylated ω-carboxyl group | Primer for pimelate chain elongation |
Pimeloyl-ACP methyl ester (C7) | FAS elongation modules | Methyl ester at C1 position | Elongated intermediate requiring hydrolysis |
Pimeloyl-ACP | BioH esterase | Free carboxyl groups at C1 and C7 | Substrate for KAPA synthase (BioF) |
The methylation strategy employed by BioC is a biochemical innovation that overcomes a fundamental constraint of canonical fatty acid synthesis. Typical FAS enzymes possess hydrophobic substrate-binding tunnels that exclude charged molecules. The ω-carboxyl group of unmethylated pimelate intermediates would create electrostatic repulsion, preventing their processing by FAS enzymes. By converting the carboxyl group to a methyl ester, BioC generates a substrate structurally analogous to native fatty acid primers like acetyl-CoA or propionyl-CoA [6].
This molecular mimicry allows the methyl-esterified intermediates to seamlessly undergo:
The hydrolysis of the methyl ester from pimeloyl-ACP methyl ester is catalyzed by the carboxylesterase BioH. This enzyme specifically cleaves the methyl ester group from the C1 position of the elongated pimelate chain, yielding pimeloyl-ACP with free carboxyl groups. BioH exhibits stringent substrate specificity: it hydrolyzes monoethyl or monomethyl esters of pimelate but shows negligible activity against esters of shorter (C4, C6) or longer (C8, C9, C11) dicarboxylic acids [6] [4]. Structural studies reveal that BioH contains a catalytic triad (Ser-His-Asp) typical of α/β-hydrolase fold enzymes, with a substrate-binding pocket optimized to accommodate the seven-carbon backbone of the pimeloyl moiety [4].
The product, pimeloyl-ACP, is then transesterified to coenzyme A (CoA) to form pimeloyl-CoA. This activated thioester serves as the direct substrate for 8-amino-7-oxopelargonic acid (KAPA) synthase (BioF), which catalyzes the first committed step of biotin ring assembly. BioF condenses pimeloyl-CoA with L-alanine to generate KAPA, incorporating nitrogen into the biotin backbone [6] [8].
Table 2: Enzymes Catalyzing the Terminal Step in Pimelate Moiety Assembly Across Organisms
Enzyme | Organism Origin | Reaction Catalyzed | Substrate Specificity | Evolutionary Relationship |
---|---|---|---|---|
BioH | Escherichia coli | Hydrolysis of pimeloyl-ACP methyl ester | Strict specificity for C7 monoesters | α/β-Hydrolase family |
BioG | Haemophilus influenzae | Hydrolysis of pimeloyl-ACP methyl ester | Broader substrate range | Distinct from BioH/BioK |
BioK | Cyanobacteria | Hydrolysis of pimeloyl-ACP methyl ester | C7 monoesters | Structurally distinct |
BioI | Bacillus subtilis | P450-mediated cleavage of long-chain acyl-ACPs | C14-C18 acyl-ACPs | Cytochrome P450 family |
The unique biochemistry of the BioC-BioH pathway provides multiple leverage points for metabolic engineering aimed at overproducing biotin or its precursors:
These strategies collectively demonstrate how understanding the enzymatic logic of heptanedioic acid monoethyl ester metabolism enables rational rewiring of microbial metabolism for biotechnological biotin production. Future advances may involve dynamic regulatory circuits or enzyme engineering to optimize carbon flux through this pathway.
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